hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid
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Overview
Description
Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly ADP ribose polymerase (PARP), a key enzyme involved in DNA repair . The compound’s unique structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-furo[3,4-b]pyrrole: A related compound with a similar fused ring system but lacking the carboxylic acid group.
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its fused ring system and functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,2,3,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)7-1-2-8-5(7)3-11-4-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
YKLDTEUTLJEETL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1(COC2)C(=O)O |
Origin of Product |
United States |
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